molecular formula C6H5BrN4 B13007778 5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine

5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine

Cat. No.: B13007778
M. Wt: 213.03 g/mol
InChI Key: DMHCTSCWSBRRIP-UHFFFAOYSA-N
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Description

5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is a heterocyclic compound that features a bromine atom attached to a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine derivatives. One common method includes the reaction of pyrrolo[2,1-f][1,2,4]triazine with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often employ automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrrolo[2,1-f][1,2,4]triazine derivative .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-amine is unique due to the presence of the bromine atom at the 5-position, which enhances its reactivity and potential for forming diverse derivatives. This structural feature also contributes to its ability to interact with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug discovery .

Properties

IUPAC Name

5-bromopyrrolo[2,1-f][1,2,4]triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-2-11-5(4)3-9-6(8)10-11/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHCTSCWSBRRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1Br)C=NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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